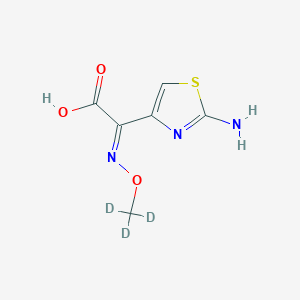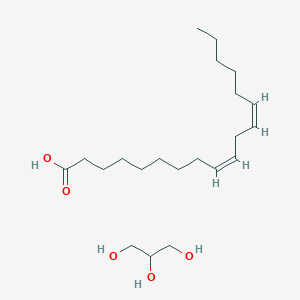
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol is a compound that combines two distinct chemical entities: (9Z,12Z)-octadeca-9,12-dienoic acid, commonly known as linoleic acid, and propane-1,2,3-triol, commonly known as glycerol. Linoleic acid is a polyunsaturated omega-6 fatty acid, while glycerol is a simple polyol compound. This combination is significant in various biochemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol typically involves the esterification of linoleic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Acidic Catalysis: Using sulfuric acid or p-toluenesulfonic acid as a catalyst, the reaction is carried out at elevated temperatures (around 150-200°C) to facilitate the esterification process.
Enzymatic Catalysis: Lipases are commonly used as biocatalysts under milder conditions (30-60°C) to achieve esterification with high specificity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves:
Mixing: Linoleic acid and glycerol are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature to initiate the reaction.
Separation: The product is separated from the reaction mixture using techniques such as distillation or solvent extraction.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The double bonds in linoleic acid can be oxidized to form hydroperoxides, which can further decompose into aldehydes and ketones.
Reduction: The ester bonds can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups in glycerol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts at elevated temperatures and pressures.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol is used as a model compound to study esterification and transesterification reactions. It is also used in the synthesis of various surfactants and emulsifiers.
Biology
In biological research, this compound is studied for its role in lipid metabolism and its effects on cell membranes. It is also used in the formulation of lipid-based drug delivery systems.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. It is also explored as a component in topical formulations for skin care.
Industry
Industrially, this compound is used in the production of biodegradable polymers, lubricants, and as an additive in food and cosmetic products.
Wirkmechanismus
The mechanism of action of (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol involves its interaction with cellular membranes and enzymes. Linoleic acid is known to modulate the activity of enzymes involved in lipid metabolism, while glycerol serves as a backbone for the synthesis of triglycerides and phospholipids. The molecular targets include various enzymes such as lipases and desaturases, which play a role in the metabolism of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic Acid;Propane-1,2,3-triol: Similar to (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol but contains oleic acid instead of linoleic acid.
Stearic Acid;Propane-1,2,3-triol: Contains stearic acid, a saturated fatty acid, instead of linoleic acid.
Uniqueness
This compound is unique due to the presence of two double bonds in linoleic acid, which confer distinct chemical and biological properties. These double bonds make it more reactive in oxidation reactions and provide specific health benefits related to omega-6 fatty acids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
37348-65-5 |
|---|---|
Molekularformel |
C21H40O5 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C18H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-6H,1-2H2/b7-6-,10-9-; |
InChI-Schlüssel |
FHYUZZZBYFIZFH-NBTZWHCOSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(C(CO)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(C(CO)O)O |
Verwandte CAS-Nummern |
235413-77-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
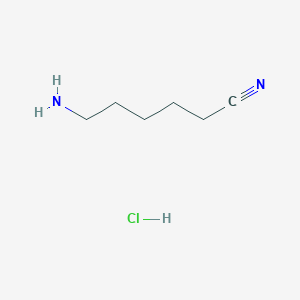
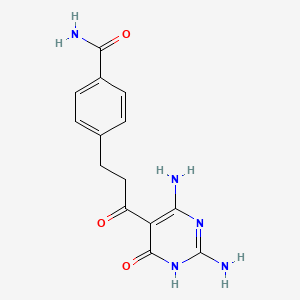
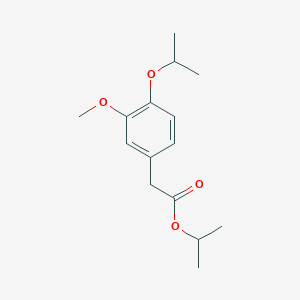
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
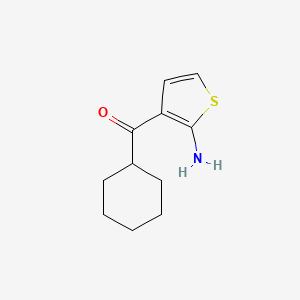

![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
